molecular formula C3ClF7 B1617311 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane CAS No. 422-86-6

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

Cat. No.: B1617311
CAS No.: 422-86-6
M. Wt: 204.47 g/mol
InChI Key: XXSZLFRJEKKBDJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkane Chemistry

Halogenated alkanes, or haloalkanes, are a major class of organic compounds derived from alkanes by the replacement of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.org This substitution fundamentally alters the chemical nature of the parent alkane. The high electronegativity of halogens compared to carbon induces a polar covalent bond (C-X), where the carbon atom becomes partially positive and the halogen partially negative. curlyarrows.comlibretexts.org This polarization makes the carbon atom susceptible to attack by nucleophiles, a defining feature of haloalkane reactivity. libretexts.org

The specific properties and reactivity of a haloalkane are determined by the identity of the halogen and the structure of the alkyl group. fiveable.me A key trend in the carbon-halogen bond is that as the size of the halogen atom increases down the periodic table (from F to I), the bond length increases and the bond energy decreases. libretexts.orgchemguideforcie.co.uk Consequently, the C-F bond is the strongest and shortest, while the C-I bond is the weakest and longest. This trend dictates that fluoroalkanes are generally the least reactive, while iodoalkanes are the most reactive in reactions involving the cleavage of the C-X bond. chemguideforcie.co.uk

In 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, the molecule contains numerous strong, unreactive C-F bonds and a single, comparatively weaker C-Cl bond. This structural feature makes the carbon atom bonded to chlorine the primary site of chemical reactivity. Reactions such as nucleophilic substitution or reduction will preferentially occur at this C-Cl bond, leaving the fluorinated backbone intact. This selective reactivity is a valuable tool in organic synthesis, allowing for the targeted modification of polyfluorinated molecules. For instance, the hydrodechlorination of its isomer, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane, is a known pathway for producing precursors to important hydrofluorocarbons (HFCs) like 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). google.comnih.govwikipedia.org

Table 2: Comparison of Average Carbon-Halogen Bond Properties
BondAverage Bond Length (pm)Average Bond Energy (kJ/mol)
C-F~135~485
C-Cl~177~328
C-Br~194~276
C-I~214~240

Note: Values are approximate and can vary slightly depending on the specific molecule. libretexts.orgfiveable.mechemguideforcie.co.uk

Structural Isomerism and Advanced Nomenclature of Chlorofluoropropanes

Structural isomerism, also known as constitutional isomerism, is a phenomenon where compounds share the same molecular formula but have different structural formulas, meaning the atoms are connected in a different order. docbrown.infodocbrown.infoyoutube.com For the molecular formula C₃ClF₇, which describes a chlorheptafluoropropane, the isomers are determined by the position of the single chlorine atom on the three-carbon propane (B168953) chain.

The nomenclature for these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org The longest carbon chain is identified as the parent alkane (propane), and the halogen substituents are named as prefixes (chloro-, fluoro-) in alphabetical order. libretexts.orgyoutube.com A number indicates the carbon atom to which each substituent is attached, with the chain numbered to give the substituents the lowest possible locants. libretexts.org

For the molecular formula C₃ClF₇, there are two possible structural isomers:

This compound (CFC-217ca): The chlorine atom is located on a terminal carbon (C1). The molecule's structure is CF₃-CF₂-CClF₂.

2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba): The chlorine atom is located on the central carbon (C2). The molecule's structure is CF₃-CClF-CF₃.

Beyond structural isomerism, stereoisomerism can also be considered. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.orgyoutube.comkhanacademy.org This property often arises from a stereocenter, typically a carbon atom bonded to four different groups. khanacademy.orgyoutube.com

This compound is achiral . The first carbon is bonded to two fluorine atoms, a chlorine atom, and a -CF₂CF₃ group. Since it has two identical fluorine atoms, it is not a chiral center.

2-Chloro-1,1,1,2,3,3,3-heptafluoropropane is chiral . The central carbon (C2) is bonded to four different groups: a chlorine atom, a fluorine atom, and two distinct trifluoromethyl (-CF₃) groups. Therefore, it exists as a pair of non-superimposable mirror images known as enantiomers (R- and S-isomers). These enantiomers exhibit optical activity, meaning they rotate the plane of polarized light in opposite directions. khanacademy.orgpressbooks.pub

Table 3: Structural Isomers of Chlorheptafluoropropane (C₃ClF₇)
IUPAC NameStructureCommon CodeChirality
This compoundCF₃-CF₂-CClF₂CFC-217caAchiral
2-Chloro-1,1,1,2,3,3,3-heptafluoropropaneCF₃-CClF-CF₃CFC-217baChiral

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XXSZLFRJEKKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(F)F
Source PubChem
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Molecular Formula

ClC3F7, C3ClF7
Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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DSSTOX Substance ID

DTXSID8059972
Record name 1-Chloroheptafluoropropane
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Molecular Weight

204.47 g/mol
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CAS No.

422-86-6
Record name 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
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Record name CFC 217
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Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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Record name 1-Chloroheptafluoropropane
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Record name 1-chloro-1,1,2,2,3,3,3-heptafluoropropane
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Synthetic Methodologies and Reaction Pathway Analysis

Development of Advanced Synthetic Routes for 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

The development of viable synthetic routes hinges on achieving high selectivity and yield, often by employing carefully designed catalysts and reaction conditions. Two primary strategies are the fluorination of polychlorinated precursors and the modification of existing perhalogenated molecules.

The most common industrial approach for synthesizing hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs) is through catalytic halogen exchange, where chlorine atoms on a precursor molecule are substituted with fluorine atoms using a fluorinating agent like hydrogen fluoride (B91410) (HF). researchgate.net While specific data for this compound is limited, the synthesis of its isomer, 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), from hexafluoropropylene and HF provides insight into the types of catalysts used. guidechem.compatsnap.com These processes can be adapted by starting with a suitable chlorinated propane (B168953).

For instance, a potential pathway could involve the vapor-phase fluorination of a precursor like 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane over a metal-based catalyst. Catalysts for such reactions are typically based on trivalent chromium or antimony. google.comresearchgate.net Antimony pentachloride (SbCl5) is effective for liquid-phase fluorinations, while chromium(III) oxide (Cr2O3), often on a support, is preferred for gas-phase reactions. researchgate.net

Modern research has also explored novel halogen exchange reactions on aliphatic fluorine compounds. One study demonstrated that the C-F bond can be selectively activated using trialkyl aluminum and a titanocene (B72419) dihalide catalyst, allowing for F/Cl and F/Br exchanges. organic-chemistry.org While this represents the reverse of the typical industrial fluorination, it confirms the chemical feasibility of selective halogen exchange on a saturated, fluorinated aliphatic backbone. organic-chemistry.org

Table 1: Catalyst Systems for Halogen Exchange in Halogenated Alkanes

Catalyst SystemPrecursor TypeReaction PhaseTypical Temperature RangeNotesReference
Chromium(III) Oxide (Cr2O3)Chlorinated Alkanes/AlkenesGas200-450°COften used on a support like activated carbon or alumina. Catalyst is typically activated with HF prior to reaction. guidechem.compatsnap.com
Antimony Halides (e.g., SbCl5, SbF3)Chlorinated Alkanes/AlkenesLiquid50-150°CEffective for liquid-phase processes; the active catalyst is often a mixed antimony halide. google.comresearchgate.net
Titanocene Dihalide / Trialkyl AluminumAlkyl FluoridesLiquidMild ConditionsDemonstrates selective C-F bond activation for F/Cl exchange using organic halides as the halogen source. organic-chemistry.org

Alternative synthetic strategies involve starting with a molecule that already contains the desired number of fluorine atoms and then modifying it. One such approach is the direct chlorination of a perfluoroalkane. Octafluoropropane (C3F8), the perfluorinated counterpart to propane, could theoretically be chlorinated to produce this compound. wikipedia.orgnih.gov The manufacture of octafluoropropane itself can be achieved through methods like electrochemical fluorination or the Fowler process, which uses cobalt fluoride. wikipedia.org Chlorination reactions often proceed via radical mechanisms, which can sometimes lead to mixtures of products. icheme.org

Another important pathway in this chemical family is reductive dehalogenation. The synthesis of HFC-227ea by the reduction of its chlorinated isomer, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane, is a known industrial process. google.com This demonstrates that a chlorine atom can be selectively removed and replaced with a hydrogen atom in the presence of a catalyst. This principle suggests that this compound could potentially be synthesized from a precursor containing additional chlorine atoms, such as a dichlorohexafluoropropane, via a selective reduction step that removes only one chlorine atom.

Mechanistic Studies of Reaction Pathways in Chemical Synthesis

The mechanisms governing the synthesis of halogenated propanes are complex and depend heavily on the chosen route.

In catalytic fluorination using hydrogen fluoride over a solid catalyst like chromium oxide, the reaction is believed to occur on the catalyst surface. The process likely involves the adsorption of the chlorinated precursor onto active sites on the catalyst. The chromium species on the surface are activated by HF, facilitating a nucleophilic attack that sequentially replaces chlorine atoms with fluorine. researchgate.net

For halogen exchange reactions catalyzed by soluble metal complexes, such as the titanocene-based system, the mechanism involves the catalyst directly participating in the halogen transfer. It is proposed that the halogen from the organic halide source first transfers to the titanocene catalyst, which then facilitates the substitution on the fluorinated substrate. organic-chemistry.org The strong Lewis acidity of the co-catalyst (trialkyl aluminum) is crucial for activating the otherwise very stable C-F bond. organic-chemistry.org

In the case of direct chlorination of a perfluoroalkane like octafluoropropane, the reaction proceeds through a free-radical chain mechanism. This process is typically initiated by ultraviolet (UV) light or high temperatures, which causes the homolytic cleavage of a chlorine molecule (Cl2) into two chlorine radicals (Cl•). These highly reactive radicals can then abstract a fluorine atom or, if any C-H bonds were present, a hydrogen atom, to initiate the substitution chain. The differing electronegativity and bond strengths of C-F versus C-Cl bonds influence the reaction kinetics and selectivity. mdpi.com

Optimization of Catalyst Systems for Selective Synthesis of Halogenated Propanes

Achieving high selectivity for the desired product, such as this compound, requires careful optimization of the catalyst system. For industrial-scale gas-phase fluorination, chromium-based catalysts are common. guidechem.compatsnap.com Their performance is highly dependent on their preparation and activation. For example, a catalyst can be prepared by precipitating hydrated chromium oxide from a chromium chloride solution, which is then mixed with a support material like magnesium oxide or activated carbon. patsnap.comgoogle.com This composite material is then shaped and activated by treating it with a flow of nitrogen at high temperatures, followed by activation with HF to prepare the catalytic surface for the halogen exchange reaction. patsnap.com

The choice of support material and the addition of promoters are critical for catalyst optimization. Activated carbon is a common support due to its high surface area. guidechem.com The selectivity of these catalysts can be further enhanced by treating them with alkali or alkaline earth metals, such as potassium or cesium. google.com

Table 2: Research Findings on Catalyst Optimization for Fluorination Reactions

CatalystSupport/PromoterTarget ReactionKey FindingsReference
Chromium OxideMagnesium OxideAddition of HF to HexafluoropropyleneA catalyst with a 7:3 mass ratio of hydrated chromium oxide to magnesium oxide, activated at 350°C, showed 99% selectivity for HFC-227ea at a reaction temperature of 270°C. patsnap.com
Trivalent ChromiumAcid-Washed CarbonAddition of HF to HexafluoropropyleneA catalyst of 7.5% CrCl3 on carbon, activated with HF, was used for the reaction. google.com
Activated CarbonAlkali/Alkaline Earth MetalsAddition of HF to HexafluoropropyleneUsing activated carbon treated with 0.1 to 10 wt% of metals like potassium or barium can improve catalyst performance and selectivity. google.com
Antimony CatalystNone (Liquid Phase)Addition of HF to HexafluoropropyleneAntimony pentafluoride and/or antimony trifluoride can be used in liquid phase to produce HFC-227ea with high yield under mild conditions. google.com

Environmental Chemistry and Atmospheric Dynamics

Atmospheric Fate and Degradation Mechanisms of Chlorofluoropropanes

Chlorofluorocarbons (CFCs) are known for their chemical stability in the troposphere, which allows them to be transported to the stratosphere where they can undergo degradation.

Photolytic Degradation Processes in the Atmosphere

In the stratosphere, high-energy ultraviolet (UV) radiation can break the carbon-chlorine (C-Cl) bonds in CFC molecules, a process known as photolysis. This releases chlorine atoms, which can then catalytically destroy ozone. For 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, the C-Cl bond is weaker than the carbon-fluorine (C-F) bonds, making it the most likely site for photolytic cleavage. This process is the primary atmospheric sink for this and other similar CFCs. epa.gov

Contribution to Global Atmospheric Cycles

The presence of halogenated compounds in the atmosphere can influence two of the most critical global environmental issues: stratospheric ozone depletion and global warming.

Stratospheric Ozone Depletion Potential (ODP) Modeling and Assessment

Global Warming Potential (GWP) Assessment Methodologies for Halogenated Compounds

The Global Warming Potential (GWP) is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO2), which has a GWP of 1. itrcweb.org Halogenated compounds can be potent greenhouse gases due to their ability to absorb infrared radiation in the atmospheric window. The GWP of a compound is determined by its radiative efficiency and its atmospheric lifetime. A calculated radiative efficiency for this compound has been reported as 0.326 W m⁻² ppb⁻¹. epa.gov However, a definitive, internationally recognized GWP value has not been published in major assessment reports. The GWP is typically assessed over specific time horizons, most commonly 100 years. itrcweb.org

Environmental Metric Definition Relevance to this compound
Ozone Depletion Potential (ODP) A relative measure of a substance's ability to destroy stratospheric ozone compared to CFC-11. wikipedia.orgcanada.caExpected to be non-zero due to the presence of chlorine, but a specific value is not widely reported.
Global Warming Potential (GWP) A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to CO2. itrcweb.orgA calculated radiative efficiency exists, but a formal GWP value is not established in major climate reports.

Environmental Transport and Distribution Mechanisms in Earth Systems

The long atmospheric lifetime characteristic of CFCs allows for their widespread distribution throughout the global atmosphere. Once released, these compounds are mixed in the troposphere and are eventually transported to the stratosphere. Their low reactivity in the lower atmosphere means that other removal processes, such as wet deposition (rainout), are generally insignificant. cdc.gov The primary factors governing their transport are large-scale atmospheric circulation patterns. cdc.gov This ensures that even emissions from localized sources can lead to a global environmental impact.

Research on Per- and Polyfluoroalkyl Substances (PFAS) Classification and Environmental Implications

Research into this compound has increasingly focused on its classification within the broad category of per- and polyfluoroalkyl substances (PFAS) and the associated environmental consequences. Various regulatory and scientific bodies have defined PFAS based on their chemical structure, leading to the inclusion of many fluorinated compounds, including this specific chlorofluorocarbon (CFC).

PFAS Classification:

The United States Environmental Protection Agency (EPA) classifies this compound as a PFAS. epa.gov This categorization is based on structural definitions. A common definition for a PFAS is a substance that contains at least one fully fluorinated methyl (CF3-) or methylene (B1212753) (-CF2-) carbon atom. memberclicks.net Broader definitions, such as one used by the European Chemicals Agency (ECHA), consider a PFAS to be any material containing at least one trifluoromethyl group (-CF3). fssa.net Given its chemical structure, which includes a perfluorinated ethyl group and a dichlorofluoromethyl group, this compound falls under these definitions.

The Fire Suppression Systems Association (FSSA) also acknowledges that several clean agent fire suppressants are considered PFAS under broad classifications, which would include fluorinated propanes. fssa.net This has led to increased scrutiny of these chemicals, regardless of their specific environmental behavior compared to legacy PFAS like PFOA and PFOS. memberclicks.netfssa.net

Detailed Research Findings:

Scientific and regulatory discussions emphasize that while many substances are grouped as PFAS, their environmental and toxicological profiles can differ significantly. memberclicks.netfluorocarbons.org Research distinguishes between long-chain PFAS, which are known to be persistent, bioaccumulative, and toxic (PBT), and other fluorinated substances like gaseous clean agents. fssa.net Halocarbon clean agents are characterized by high vapor pressure and low heat of vaporization, causing them to partition to the atmosphere where their chemistry is well-understood and regulated. fssa.net They are generally not considered bioaccumulative and exhibit low toxicity. fssa.netmemberclicks.net

The environmental implications of this compound are primarily linked to its properties as a greenhouse gas and its atmospheric persistence. While specific data for this exact compound is less common than for its non-chlorinated counterpart (HFC-227ea), its structural similarity allows for informed analysis. Like HFC-227ea, which has an atmospheric lifetime of 31 to 42 years, this compound is expected to be persistent in the atmosphere. gaseousfireextinguishers.comgielle.itwikipedia.org This persistence is a key characteristic of concern for PFAS compounds.

Furthermore, its high global warming potential (GWP) is a significant environmental drawback. The related compound HFC-227ea has a 100-year GWP between 3,220 and 3,500, meaning it is over 3,000 times more potent than carbon dioxide in trapping heat in the atmosphere. gaseousfireextinguishers.comwikipedia.orgprofessionalmariner.com Due to this high GWP, substances like HFC-227ea have been included in the Kigali Amendment to the Montreal Protocol, targeting a phase-down of their production and use. gaseousfireextinguishers.comwikipedia.org

Proposed regulations in Europe by ECHA aim to restrict a wide range of PFAS, including most halogenated clean agents used in fire protection. memberclicks.net The proposal acknowledges that alternatives are not yet available for all applications and includes a potential 12-year derogation for fire suppressing agents to mitigate risks to human health and protected assets. memberclicks.netinternationalfireandsafetyjournal.com

Interactive Data Tables

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
Systematic Name Propane (B168953), 1-chloro-1,1,2,2,3,3,3-heptafluoro- epa.gov
IUPAC Name This compound nih.gov
CAS Number 422-86-6 epa.govnih.gov
Molecular Formula C3ClF7 epa.govnih.gov
Synonyms CFC-217ca epa.gov

Table 2: Environmental Profile and Regulatory Status

ParameterFinding/StatusSource(s)
PFAS Classification Classified as a PFAS by the U.S. EPA and under other broad definitions. epa.govmemberclicks.netfssa.net
Persistence Expected to be persistent in the atmosphere, similar to related compounds with lifetimes of 30+ years. gaseousfireextinguishers.comgielle.itwikipedia.org
Global Warming Potential (GWP) Considered to have a high GWP, comparable to HFC-227ea (GWP: 3,220-3,500). gaseousfireextinguishers.comwikipedia.orgprofessionalmariner.com
Bioaccumulation Halocarbon agents are generally not considered bioaccumulative, unlike PBT PFAS compounds. fssa.netmemberclicks.net
Regulatory Context Subject to increasing regulatory scrutiny and phase-down schedules due to PFAS classification and high GWP. Included in proposed broad PFAS restrictions by ECHA. memberclicks.netgaseousfireextinguishers.cominternationalfireandsafetyjournal.com

Advanced Spectroscopic Characterization and Analytical Method Development

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone for the molecular-level investigation of fluorocarbons. A combination of techniques is typically employed to provide unambiguous structural confirmation and a detailed assessment of sample purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds, and it is particularly informative for fluorinated molecules. msu.edu For 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, both ¹⁹F and ¹³C NMR provide critical data.

¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it ideal for distinguishing between fluorine atoms in different chemical environments. The structure of this compound (CF₃-CF₂-CF₂Cl) contains three distinct fluorine environments, which would result in three separate signals in the ¹⁹F NMR spectrum. The signal for the -CF₂Cl group would appear at a characteristic chemical shift, influenced by the adjacent chlorine and difluoromethylene group. The -CF₂- group signal would be split by the neighboring CF₃ and CF₂Cl groups, and the terminal -CF₃ group signal would be split by the adjacent -CF₂- group, resulting in a triplet.

¹³C NMR spectroscopy complements the ¹⁹F data. The molecule would exhibit three signals corresponding to the three carbon atoms, each split by the attached fluorine atoms (C-F coupling). The carbon atom bonded to chlorine would show a distinct chemical shift compared to the other two fluorinated carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound This table is generated based on established principles of NMR spectroscopy for fluorinated compounds.

NucleusGroupPredicted Chemical Shift (ppm)Predicted Splitting Pattern
¹⁹F -CF₃~ -80 to -85Triplet
-CF₂-~ -110 to -125Multiplet
-CF₂Cl~ -65 to -75Triplet
¹³C -CF₃~ 115 to 120Quartet
-CF₂-~ 108 to 115Triplet
-CF₂Cl~ 112 to 118Triplet

Mass Spectrometry (MS) Fragmentation Studies and Isomer Differentiation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. uni-saarland.de When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes ionization followed by fragmentation.

A key feature in the mass spectrum of a monochlorinated compound is the presence of a molecular ion peak (M⁺) and an M+2 peak. libretexts.org Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), two molecular ion peaks will be observed two mass units apart, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom. libretexts.org

Common fragmentation pathways for haloalkanes involve the cleavage of carbon-carbon and carbon-halogen bonds. docbrown.infolibretexts.org For this compound, characteristic fragmentation would include:

Loss of a chlorine radical (•Cl): This would result in a prominent fragment ion [C₃F₇]⁺.

Alpha-cleavage: Breakage of the C-C bond adjacent to the chlorine atom, leading to fragments such as [CF₂Cl]⁺ and [C₂F₅]⁺.

Loss of a fluorine radical (•F): This can also occur, though typically the C-Cl bond is weaker and cleaves more readily.

These fragmentation patterns allow for the differentiation between isomers, as molecules like 2-chloro-1,1,1,2,3,3,3-heptafluoropropane would produce a different set of fragment ions due to the different location of the chlorine atom.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on a molecular weight of 204.47 g/mol for C₃³⁵ClF₇.

m/z (mass-to-charge ratio)Ion FragmentDescription
204 / 206[C₃F₇Cl]⁺Molecular ion (M⁺), showing 3:1 isotope pattern
169[C₃F₇]⁺Loss of •Cl
119[C₂F₅]⁺Cleavage of C1-C2 bond
85 / 87[CF₂Cl]⁺Cleavage of C1-C2 bond, showing 3:1 isotope pattern
69[CF₃]⁺Common fluorocarbon fragment

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. For this compound, the spectra would be dominated by strong absorptions corresponding to carbon-fluorine bond stretching and bending modes.

C-F Stretching: These vibrations typically occur in the region of 1100-1400 cm⁻¹ and are very strong in the IR spectrum due to the large change in dipole moment. The multiple C-F bonds in the molecule would lead to a complex series of intense bands in this region.

C-Cl Stretching: The carbon-chlorine stretch is expected in the 650-850 cm⁻¹ range. This absorption helps confirm the presence of the chlorine atom.

C-C Stretching: These vibrations are found in the 900-1200 cm⁻¹ region but may be difficult to distinguish from the powerful C-F absorptions.

Raman spectroscopy provides complementary information. While C-F stretches are also visible, symmetric vibrations are often more intense in Raman spectra, which can help in assigning specific vibrational modes. Together, IR and Raman spectra offer a comprehensive vibrational profile that is highly specific to the molecule's structure and can be used for identification and differentiation from isomers.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected ranges based on known data for similar functional groups.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-F StretchIR, Raman1100 - 1400Strong (IR), Medium (Raman)
C-Cl StretchIR, Raman650 - 850Medium (IR), Strong (Raman)
C-C StretchIR, Raman900 - 1200Medium-Weak
CFₓ Bending/DeformationIR, Raman500 - 800Medium

Chromatographic Separation Techniques for Isomer Analysis and Trace Detection

Chromatography is indispensable for separating this compound from impurities and, crucially, from its structural isomers. rotachrom.com The separation of halogenated isomers can be challenging due to their similar physical properties, such as boiling point and polarity. researchgate.net

Gas Chromatography (GC) is a primary technique for analyzing volatile compounds like CFC-217ca.

Columns: Capillary columns with various stationary phases (e.g., polydimethylsiloxane, polyethylene (B3416737) glycol) can be used. For separating closely related halogenated isomers, phases with special selectivity, such as those containing phenyl or trifluoropropyl groups, are often employed. researchgate.net

Detectors: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is ideal for trace detection. For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which combines the separation power of GC with the identification capabilities of MS.

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for preparative separations or when dealing with less volatile related impurities. molnar-institute.com The choice of stationary phase is critical; columns with fluorinated phases, like pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated analytes through dipole-dipole and π-π interactions. researchgate.net

Development of In-Situ and Remote Sensing Analytical Methods for Environmental Monitoring

Monitoring the atmospheric concentration of halogenated compounds is important for environmental science. The development of in-situ and remote sensing methods allows for real-time or near-real-time measurements.

In-Situ Monitoring: This involves placing analytical instrumentation directly in the environment being studied. Portable GC-MS systems can be deployed in the field for the continuous or semi-continuous measurement of specific volatile organic compounds (VOCs), including chlorofluorocarbons. These systems can provide high-sensitivity data on atmospheric concentrations at specific locations.

Remote Sensing: These techniques measure atmospheric components over long path lengths. Fourier Transform Infrared (FTIR) spectroscopy is a powerful remote sensing tool. By analyzing the absorption of infrared radiation from the sun as it passes through the atmosphere, scientists can identify and quantify a wide range of trace gases, including fluorocarbons, based on their unique IR absorption spectra. This method provides data on the total atmospheric column abundance of a compound.

Theoretical and Computational Chemical Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity of 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of molecules at the atomic and electronic levels. For this compound, these studies would provide critical insights into its geometry, stability, and reactivity.

Electronic Structure, Bonding, and Conformation Analysis

The electronic structure of this compound is dictated by the interplay of its constituent atoms: carbon, chlorine, and fluorine. The high electronegativity of the fluorine and chlorine atoms significantly influences the electron distribution within the molecule, creating polar covalent bonds with the carbon atoms. This results in a molecule with a notable dipole moment.

The bonding framework consists of a three-carbon propane (B168953) backbone. The terminal carbon (C-3) is bonded to three fluorine atoms, the central carbon (C-2) to two fluorine atoms, and the other terminal carbon (C-1) is bonded to two fluorine atoms and one chlorine atom. The C-C single bonds allow for rotation, leading to different spatial arrangements of the atoms, known as conformations.

Conformational analysis of halogenated alkanes is complex due to the interplay of steric hindrance and electrostatic interactions between the bulky and electronegative halogen atoms. For this compound, rotation around the C1-C2 and C2-C3 bonds would lead to various staggered and eclipsed conformations. Theoretical calculations would be necessary to determine the relative energies of these conformers and identify the most stable, or ground-state, conformation. It is anticipated that staggered conformations, which minimize steric repulsion between the large halogen atoms, would be energetically favored over eclipsed conformations.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational quantum chemistry can predict various spectroscopic parameters that are crucial for the experimental identification and characterization of this compound. Techniques like Density Functional Theory (DFT) and ab initio methods can be employed to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for the carbon and fluorine atoms, aiding in the structural elucidation of the molecule.

Furthermore, a range of molecular properties can be computationally derived. These include, but are not limited to, the molecule's dipole moment, polarizability, and various thermochemical properties such as the enthalpy of formation and heat capacity.

Predicted Molecular PropertyTheoretical Significance
Dipole MomentIndicates the overall polarity of the molecule, influencing its intermolecular interactions and solubility.
Vibrational FrequenciesCorrelate with infrared spectroscopy data, providing a "fingerprint" for molecular identification.
NMR Chemical ShiftsAid in determining the chemical environment of each atom within the molecule, crucial for structural confirmation.
Enthalpy of FormationA key thermodynamic property indicating the stability of the molecule.

Reaction Dynamics and Kinetic Modeling of Chemical Transformations

The chemical transformations of this compound, such as its atmospheric degradation or thermal decomposition, can be investigated using computational methods. Reaction dynamics studies would focus on the pathways and transition states of these reactions. For instance, in the atmosphere, the primary degradation pathway for many hydrochlorofluorocarbons (HCFCs) is initiated by reaction with hydroxyl (OH) radicals. Computational modeling can map out the potential energy surface for the reaction of this compound with OH radicals, identifying the most likely reaction pathways and predicting the reaction rate constants.

Application of Machine Learning and Quantitative Structure-Property Relationship (QSPR) Models for Halogenated Alkanes

In recent years, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have emerged as powerful tools for predicting the properties of chemical compounds based on their molecular structure. These approaches are particularly valuable for large classes of compounds like halogenated alkanes, where experimental data may be scarce for every individual molecule.

Predictive Modeling for Thermophysical Properties

Thermophysical properties, such as boiling point, vapor pressure, and density, are crucial for many industrial applications of halogenated alkanes, including their use as refrigerants or solvents. QSPR models establish a mathematical relationship between the molecular structure (represented by various molecular descriptors) and a specific property. nih.gov For a large dataset of halogenated alkanes, a QSPR model can be trained to predict the boiling points with a high degree of accuracy. acs.org

Machine learning algorithms, such as artificial neural networks and support vector machines, can also be trained on existing data to predict these properties. These models can capture complex, non-linear relationships between molecular features and thermophysical properties, often leading to more accurate predictions than traditional QSPR methods. nih.gov

Modeling TechniquePredicted Thermophysical Property
QSPRBoiling Point, Vapor Pressure, Critical Properties
Machine LearningDensity, Viscosity, Thermal Conductivity

Estimation of Transport Phenomena

Transport properties, such as viscosity and thermal conductivity, are essential for designing and optimizing processes involving heat transfer and fluid flow. Similar to thermophysical properties, QSPR and ML models can be developed to predict the transport properties of halogenated alkanes. researchgate.net These models typically use a combination of topological, electronic, and geometric descriptors to represent the molecular structure. By training these models on a diverse set of halogenated compounds with known transport properties, it is possible to estimate these values for molecules like this compound for which experimental data may not be available.

Mechanistic Studies in Chemical Applications and Emerging Technologies

Research into Novel Applications as Specialty Chemical Intermediates

The utility of 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane as a specialty chemical intermediate stems primarily from the reactivity of its carbon-chlorine (C-Cl) bond. Compared to the highly stable carbon-fluorine (C-F) bonds that dominate the molecule, the C-Cl bond is weaker and more susceptible to cleavage, making it a target for synthetic transformations.

Research has demonstrated that related chlorofluorocarbons can serve as precursors to valuable hydrofluorocarbons (HFCs). For instance, the isomer 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba) can be converted to 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea) through hydrodechlorination, a process that replaces the chlorine atom with a hydrogen atom. google.com This established pathway suggests a strong potential for this compound to serve as an intermediate in the synthesis of other specialized fluorinated molecules.

Another significant area of research is the dehydrohalogenation of haloalkanes to produce fluoroolefins (fluorinated alkenes), which are critical monomers for polymerization. wikipedia.org Industrial processes have been developed for the catalytic dehydrochlorination of compounds like 1,1-difluoro-1-chloroethane (HCFC-142b) and 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) to yield vinylidene fluoride (B91410) and 2,3,3,3-tetrafluoropropene, respectively. researchgate.netmdpi.com By analogy, this compound could undergo a dehydrochlorination reaction to form a heptafluoropropene isomer, a highly valuable building block for advanced polymers.

The table below outlines potential synthetic pathways where this compound could act as a key intermediate.

Reaction TypeReactant(s)Potential Product(s)Significance of Transformation
HydrodechlorinationThis compound + H₂1,1,2,2,3,3,3-HeptafluoropropaneSynthesis of a hydrofluorocarbon (HFC) with different physical and chemical properties.
Dehydrochlorination (β-elimination)This compound + Strong Base1,1,2,3,3,3-HexafluoropropeneFormation of a fluoroolefin monomer for use in fluoropolymer synthesis.
Substitution (e.g., with -OH)This compound + Hydroxide SourceHeptafluoro-1-propanolCreation of fluorinated alcohols, which are valuable solvents and intermediates.

Investigation of this compound in Specialized Industrial Chemical Processes

While specific, large-scale industrial applications for this compound are not as widely documented as those for its isomer HFC-227ea, its inclusion in chemical control lists and procurement guidelines for industrial entities indicates its relevance in manufacturing and commerce. hitachi.commoic.gov.la The physical properties of this compound suggest its potential for use in processes where chemical inertness and specific volatility are required.

Historically, the broader class of CFCs and HCFCs found extensive use as refrigerants, foam blowing agents, cleaning solvents, and propellants in aerosol applications due to their non-flammability, low toxicity, and suitable boiling points. wikipedia.orgnoaa.gov The isomer HFC-227ea, for example, is widely used as a gaseous fire suppression agent. wikipedia.org Given its structural similarities, this compound could be investigated for similar roles, particularly in closed systems or as a processing agent where recovery and reuse are feasible. Its utility in such processes would be dictated by its unique physicochemical properties.

The table below summarizes key physical properties of this compound.

PropertyValueReference
Molecular FormulaC₃ClF₇ nih.gov
Molecular Weight204.47 g/mol nih.gov
CAS Number422-86-6 nih.gov
Boiling Point (extrapolated)-17 °C vulcanchem.com
Water SolubilitySlightly soluble (260 mg/L) vulcanchem.com
Physical State at STPGas wikipedia.org

Advanced Materials Science Utilizing Fluorinated Compounds

Fluorinated compounds are foundational to the development of advanced materials due to the unique properties conferred by the fluorine atom. pfasfree.org.uk The incorporation of fluorine into organic molecules results in materials with high thermal stability, enhanced chemical resistance, low surface energy, and specific electrical and optical properties. These characteristics arise from the strength of the C-F bond, the strongest single bond in organic chemistry.

This compound serves as a potential precursor for creating advanced fluorinated materials, particularly fluoropolymers. As discussed previously, the dehydrochlorination of this molecule can yield a hexafluoropropene (B89477) monomer. wikipedia.orgmdpi.com Such monomers are the essential building blocks for producing a vast array of high-performance plastics and elastomers. These fluoropolymers are indispensable in sectors requiring materials that can withstand harsh chemical environments and extreme temperatures, such as in the aerospace, electronics, and chemical processing industries. pfasfree.org.uk

The process of polymerization combines these monomers into long polymer chains, creating materials with tailored properties. For example, the introduction of fluorinated monomers can significantly alter the characteristics of a base polymer, enhancing its performance profile as detailed in the comparative table below.

Material PropertyTypical Hydrocarbon Polymer (e.g., Polyethylene)Typical Fluorinated Polymer (e.g., PTFE)
Thermal StabilityLower; decomposes at lower temperatures.Higher; stable over a wide temperature range.
Chemical ResistanceSusceptible to many solvents and corrosive chemicals.Highly inert and resistant to most chemicals and solvents.
Surface EnergyHigher; more adhesive and wettable.Extremely low; results in non-stick and water-repellent surfaces.
Coefficient of FrictionHigher.Among the lowest of any solid material.
Electrical PropertiesCan be conductive or insulating depending on additives.Excellent dielectric properties; highly insulating.

Research into fluorinated materials continues to expand, with investigations into their use in everything from advanced coatings and membranes to materials for energy storage and biomedical devices. The availability of versatile fluorinated intermediates like this compound is crucial for synthesizing the next generation of these high-performance materials.

Toxicological and Biochemical Research Aspects

Mechanistic Studies of Biotransformation Pathways of Related Halogenated Compounds

The biotransformation of halogenated compounds is a critical determinant of their toxic potential. nih.gov These processes are primarily enzymatic and can lead to either detoxification or, conversely, metabolic activation into more reactive and harmful substances. nih.gov The primary pathways involve oxidation, reduction, and conjugation, often mediated by complex enzyme systems. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, plays a central role in the Phase I metabolism of many xenobiotics, including halogenated hydrocarbons. nih.govwikipedia.orgmdpi.com These enzymes catalyze oxidation, reduction, and hydrolysis reactions. nih.gov For instance, studies on hydrochlorofluorocarbons (HCFCs) show that CYP enzymes, particularly isoforms like CYP2E1 and CYP2B1/2, can reductively activate these compounds to form reactive metabolites such as free radicals or carbenes. nih.gov This process has been observed with 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), a structural analog of the anesthetic halothane. nih.gov The metabolic activation of halogenated alkanes can generate free radical intermediates that are implicated in their toxicity. nih.gov

Another significant biotransformation route is conjugation, a Phase II reaction. The biotransformation of trans-1-chloro-3,3,3-trifluoropropene was found to occur through both oxidative pathways and glutathione (B108866) conjugation. nih.gov In microsomal incubation experiments, S-(3,3,3-trifluoro-trans-propenyl)-glutathione was the predominant metabolite formed in the presence of glutathione. nih.gov In animal studies, this compound was metabolized to N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine, a mercapturic acid derivative, which is then excreted. nih.gov

The specific biotransformation pathway a compound undergoes depends on its chemical structure, the biological system, and environmental conditions like oxygen concentration. nih.gov The local oxygen level at the site of activation is crucial; it can determine whether the primary free-radical product engages in further reactions, such as the formation of peroxy radical derivatives. nih.gov

Table 1: Key Biotransformation Pathways for Related Halogenated Compounds

Compound Class Key Enzymes Primary Reactions Resulting Metabolites/Intermediates
Haloalkanes Cytochrome P450 (CYP2E1, CYP2B1/2) Reductive dehalogenation, Oxidation Free radicals, Carbenes, Alcohols
Haloalkenes Glutathione S-transferases (GSTs) Glutathione Conjugation Mercapturic acid derivatives (N-acetyl-cysteine conjugates)

| General Halocarbons | Hydrolases | Hydrolytic dehalogenation | Alcohols, Carbon dioxide |

This table summarizes general pathways observed for classes of related compounds.

Research on Molecular-Level Biological Interactions and Effects

The biological effects of halogenated compounds are often initiated by interactions at the molecular level. When metabolically activated, these compounds can form reactive intermediates that bind to cellular macromolecules or trigger damaging oxidative processes. nih.gov

A primary mechanism of toxicity for many halogenated alkanes is the generation of free radicals. nih.gov These highly reactive species can initiate lipid peroxidation, a chain reaction that damages cell membranes by degrading lipids. They can also lead to covalent binding with essential cellular components like proteins and nucleic acids, disrupting their function and leading to cellular injury. nih.gov Electron spin resonance spectroscopy is a key experimental technique used to identify these transient free-radical products. nih.gov

Research on HCFC-123, for example, demonstrated that its reductive metabolism by cytochrome P450 isoforms leads to the formation of reactive metabolites. nih.gov These metabolites can attack the P450 enzyme itself, modifying its heme group and causing a loss of catalytic activity. nih.gov In contrast, studies on the related compound 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea) showed that while it is metabolized at very low rates to hexafluoroacetone (B58046) trihydrate, this metabolite does not appear to bind irreversibly to proteins. nih.gov This finding highlights that even structurally similar compounds can exhibit different molecular behaviors.

The incorporation of halogen atoms into a molecule can also influence its biological interactions by forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. acs.org This type of bonding can enhance a molecule's affinity for biological targets and is a strategic consideration in drug design. acs.org

Development of Predictive Models for Biochemical Activity

Given the vast number of chemical compounds, predictive models offer a cost-effective and time-efficient means to estimate biochemical activity and potential toxicity without extensive laboratory testing. acs.orgqsartoolbox.org Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational approach used for this purpose. acs.orgnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For halogenated compounds, these models have been developed to predict endpoints such as cellular toxicity and oxidative stress. nih.govnih.gov A hierarchical QSAR (HiQSAR) approach has proven effective, where models are built progressively using descriptors of increasing computational complexity. acs.orgacs.org

The descriptors used in these models fall into several categories:

Topostructural (TS): Descriptors derived from the 2D representation of the molecule, describing atomic connectivity. acs.org

Topochemical (TC): These indices account for the topological shape and chemical nature of the atoms and bonds. acs.org

Geometrical (3D): Descriptors calculated from the 3D coordinates of the atoms in the molecule. acs.org

Quantum Chemical: These are high-level descriptors derived from quantum mechanical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov These are particularly relevant for halocarbons, as molecular energetics can relate to the likelihood of free radical formation. nih.gov

Studies developing QSAR models for a set of 55 halocarbons found that topochemical (TC) indices provided robust predictions for toxicity. acs.orgnih.gov The inclusion of advanced ab initio quantum chemical parameters further improved the predictive power of the models. nih.govacs.org Similarly, models have been developed to predict the site selectivity of halogenating enzymes, using density functional theory and molecular dynamics simulations to understand how enzymes control reaction outcomes. nih.govnih.gov These predictive tools are invaluable for prioritizing chemicals for further testing and for designing safer chemical alternatives. researchgate.net

Table 2: Descriptor Classes in Hierarchical QSAR (HiQSAR) Modeling for Halocarbons

Descriptor Level Type of Information Examples Predictive Relevance
Level 1 Topostructural (TS) Connectivity indices, Atom counts Basic structural features
Level 2 Topochemical (TC) Valence connectivity indices Atomic properties and bonding
Level 3 Geometrical (3D) Molecular surface area, Volume Molecular shape and size

| Level 4 | Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity |

This table illustrates the hierarchical approach to building predictive models for chemical toxicity based on structural and chemical properties.

Regulatory Science and Sustainable Chemistry Research

Policy-Driven Research on Environmental Impact Mitigation for Halogenated Substances

International and national environmental policies have been primary drivers of research into the environmental impacts of halogenated substances. These regulations, established to protect the ozone layer and mitigate climate change, have compelled industries and scientists to investigate and develop alternatives with lower environmental risks.

The widespread use of halogenated organic chemicals has led to global environmental contamination, raising concerns for ecological and human health. nih.gov In response, landmark international agreements have set global standards for the control of these substances. A pivotal example is the Montreal Protocol on Substances that Deplete the Ozone Layer , which has been amended several times to address various classes of halogenated compounds. While initially focused on chlorofluorocarbons (CFCs) and halons due to their high Ozone Depletion Potential (ODP), its scope has expanded. The Kigali Amendment , effective from 2019, includes hydrofluorocarbons (HFCs) in its list of controlled substances, targeting them for their high Global Warming Potential (GWP). wikipedia.org

This policy landscape directly influences research priorities. For instance, 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), a structurally similar compound to 1-chloro-1,1,2,2,3,3,3-heptafluoropropane but lacking chlorine, was developed as a replacement for ozone-depleting substances like Halon 1301. wikipedia.org However, its high GWP of 3,220 over 100 years has subjected it to phase-down schedules under the Kigali Amendment and other regulations like those in the EU. wikipedia.orgfluorined-chemicals.com This has, in turn, spurred further research into a new generation of alternatives with both zero ODP and low GWP.

Research driven by these policies focuses on several key areas:

Atmospheric Chemistry: Studying the atmospheric lifetime, degradation pathways, and byproducts of existing and potential alternative compounds. For example, research has shown that halogenated fire suppressants can produce toxic and corrosive thermal decomposition products like hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl). researchgate.net

Performance Evaluation: Assessing the efficacy of new, more environmentally benign compounds in their intended applications, such as refrigerants, foam blowing agents, and fire suppressants. federalregister.gov

Environmental Monitoring: Developing methods to detect and measure the concentration of these substances in the atmosphere to track the effectiveness of international controls. nih.gov

The table below illustrates the environmental properties that guide regulatory policy and research for several halogenated compounds.

CompoundTypeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Regulatory Context Example
Trichlorofluoromethane (CFC-11)CFC14,750Phased out under Montreal Protocol
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)HFC03,220Phase-down under Kigali Amendment wikipedia.org
trans-1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E))HCFO~0.00031-7Considered an acceptable alternative under EPA SNAP federalregister.gov
Carbon Dioxide (CO₂)N/A01Baseline for GWP measurement

Life Cycle Assessment (LCA) Studies for Chlorofluoropropane Technologies

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life management (i.e., "cradle-to-grave"). lmnarchitects.comwbcsd.org For chemicals like this compound, LCA provides a holistic view of its environmental footprint, preventing the shifting of burdens from one environmental problem to another. lifecycleinitiative.orgicca-chem.org

An LCA for a chlorofluoropropane technology would be structured according to ISO 14040 standards and involve four main phases: nih.govdiva-portal.org

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the cooling provided by one kilogram of a refrigerant over its lifetime), and the system boundaries (which life cycle stages and impacts are included).

Life Cycle Inventory (LCI) Analysis: This involves compiling quantitative data on the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundary. For a chlorofluoropropane, this would include the mining of fluorspar, synthesis of intermediates like hydrogen fluoride, the catalyzed reaction to form the final product, and formulation into a commercial product. nih.govresearchgate.net

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. These impacts are categorized into areas such as global warming, ozone depletion, acidification, and human toxicity. This phase shows, for example, that while the manufacturing of an HFC may have a certain carbon footprint, this is often dwarfed by the impact of the gas itself if released into the atmosphere. researchgate.net

LCA studies are crucial for guiding the transition to more sustainable technologies. They provide the quantitative data needed to ensure that substitutes for phased-out chemicals are genuinely better for the environment across their entire life cycle. lifecycleinitiative.org For instance, an LCA can compare a scenario where a refrigerant is recycled at its end-of-life versus a scenario where it is vented, quantifying the significant environmental benefits of creating a circular economy for such materials. nih.gov

The table below outlines the typical life cycle stages and potential environmental considerations for a chlorofluoropropane.

Life Cycle StageKey Activities & InputsPotential Environmental Impacts to Assess
Raw Material ExtractionMining of fluorspar; extraction of hydrocarbons; production of catalysts.Energy consumption, land use, waste generation (e.g., mine tailings). researchgate.net
Chemical ManufacturingSynthesis reactions, purification, energy for heating and pressure.Greenhouse gas emissions from energy use, release of chemical byproducts, fugitive emissions. nih.govresearchgate.net
Use PhaseApplication as a refrigerant, blowing agent, etc.; potential for leakage.Direct emissions of high-GWP or ODP gas, energy consumption of the system (e.g., refrigerator).
End-of-LifeDisposal of equipment, recovery and recycling, or atmospheric release.Impact of released gas, environmental burden of incineration, or benefits of recycling. nih.gov

Q & A

Q. How can computational models improve predictions of occupational exposure limits (OELs)?

  • Methodology : Develop physiologically based pharmacokinetic (PBPK) models integrating inhalation uptake rates (from rodent studies) and human lung physiology. Validate against workplace monitoring data (e.g., air sampling in manufacturing facilities) to refine permissible exposure limits (PELs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.